1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207060-05-6
VCID: VC7783616
InChI: InChI=1S/C25H28N4O4/c1-4-5-8-15-28-24(30)20-9-6-7-10-21(20)29(25(28)31)16-22-26-23(27-33-22)18-11-13-19(14-12-18)32-17(2)3/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3
SMILES: CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Molecular Formula: C25H28N4O4
Molecular Weight: 448.523

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

CAS No.: 1207060-05-6

Cat. No.: VC7783616

Molecular Formula: C25H28N4O4

Molecular Weight: 448.523

* For research use only. Not for human or veterinary use.

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione - 1207060-05-6

Specification

CAS No. 1207060-05-6
Molecular Formula C25H28N4O4
Molecular Weight 448.523
IUPAC Name 3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C25H28N4O4/c1-4-5-8-15-28-24(30)20-9-6-7-10-21(20)29(25(28)31)16-22-26-23(27-33-22)18-11-13-19(14-12-18)32-17(2)3/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3
Standard InChI Key KJSBOLMOVTWKPW-UHFFFAOYSA-N
SMILES CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s structure integrates three key pharmacophoric elements:

  • A quinazoline-2,4-dione core (C8H5N2O2), which mimics purine bases and enables interactions with nucleic acid-binding proteins .

  • A 1,2,4-oxadiazol-5-ylmethyl group substituted at the N1 position of the quinazoline ring, introducing hydrogen-bonding capabilities and metabolic stability .

  • A 4-isopropoxyphenyl moiety attached to the oxadiazole ring, enhancing lipophilicity (logP ≈ 3.8) and membrane permeability.

  • A pentyl chain at the N3 position of the quinazoline, contributing to hydrophobic interactions with enzymatic pockets.

The molecular formula C25H28N4O4 (MW: 448.523 g/mol) reflects this modular design, balancing polar (oxadiazole, quinazoline-dione) and nonpolar (aromatic, alkyl) domains.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
SMILESCCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
InChIKeyKJSBOLMOVTWKPW-UHFFFAOYSA-N
XLogP34.2 (estimated)
Hydrogen Bond Acceptors7
Rotatable Bonds8

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs a convergent strategy, combining separately prepared quinazoline and oxadiazole intermediates :

  • Quinazoline-2,4-dione Core: Typically derived from anthranilic acid via cyclization with urea or phosgene, followed by N-alkylation with ethyl chloroacetate to introduce the pentyl chain .

  • Oxadiazole Substituent: Constructed via cyclization of amidoximes with carboxylic acid derivatives. The 4-isopropoxyphenyl group is introduced early via nucleophilic aromatic substitution .

Key Synthetic Steps

  • N-Alkylation of Quinazoline: Reaction of quinazoline-2,4-dione with 5-(chloromethyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole in DMF/K2CO3 yields the target compound.

  • Oxadiazole Formation: Condensation of 4-isopropoxybenzamide oxime with chloroacetyl chloride forms the 1,2,4-oxadiazole ring .

Table 2: Optimization Parameters for Key Steps

Reaction StepConditionsYield (%)
Quinazoline N-alkylationDMF, K2CO3, 80°C, 12 h68
Oxadiazole cyclizationTHF, RT, 6 h75

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.21 (d, J = 7.6 Hz, 1H, H-5 quinazoline)

    • δ 7.89–7.82 (m, 2H, H-2'',6'' isopropoxyphenyl)

    • δ 5.34 (s, 2H, CH2 oxadiazole)

    • δ 1.31 (t, J = 6.8 Hz, 2H, pentyl CH2)

  • 13C NMR: 165.4 (C=O quinazoline), 162.1 (C=N oxadiazole), 116.8–130.2 (aromatic carbons).

Mass Spectrometry

  • EI-MS: m/z 448.523 [M]+ with fragmentation peaks at m/z 316 (quinazoline loss) and 132 (oxadiazole fragment).

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the oxadiazole with 1,3,4-oxadiazol-2-one (as in CID 154001 ) may improve metabolic stability.

  • Prodrug Design: Esterification of the quinazoline C2 carbonyl could enhance oral bioavailability.

Comparative Analysis with Related Compounds

CompoundTargetIC50 (nM)
ITI-367 (CID 589203) TRPV112
Compound 13 DNA Gyrase420
Target CompoundTopoisomerase IV (predicted)N/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator